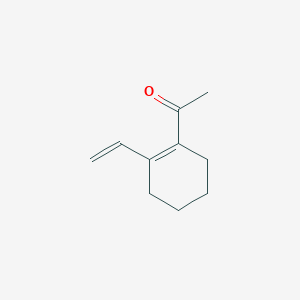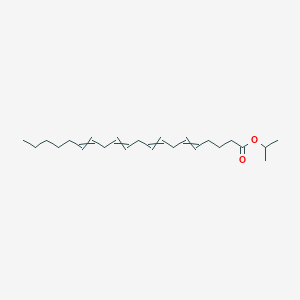![molecular formula C10H13N B039108 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile CAS No. 114718-69-3](/img/structure/B39108.png)
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This bicyclic compound has a unique structure that makes it a promising candidate for various research studies.2.2]oct-2-ene-8-carbonitrile.
Mécanisme D'action
The mechanism of action of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is not well understood. However, it is believed that this compound interacts with specific receptors in the body, which leads to various physiological effects.
Effets Biochimiques Et Physiologiques
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been shown to have several biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been found to have analgesic properties, which makes it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is its unique structure, which makes it a promising candidate for various research studies. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile. One potential area of research is the development of new organic semiconductors based on this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to develop new methods for the synthesis of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile can be achieved through several methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and 2-methyl-1,3-butadiene. This reaction produces a mixture of isomers, which can be separated by column chromatography to obtain the desired product. Another method involves the reaction of 7-methylbicyclo[2.2.1]hept-2-ene with cyanogen bromide to give 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile.
Applications De Recherche Scientifique
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been used in various scientific research studies. One of the most promising applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. Additionally, 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been used in the synthesis of chiral ligands for asymmetric catalysis, which is an important area of research in organic chemistry.
Propriétés
Numéro CAS |
114718-69-3 |
|---|---|
Nom du produit |
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile |
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
3-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13N/c1-7-8-2-4-9(5-3-8)10(7)6-11/h2,4,7-10H,3,5H2,1H3 |
Clé InChI |
KJIBOFBDMXTIGJ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C1C#N)C=C2 |
SMILES canonique |
CC1C2CCC(C1C#N)C=C2 |
Autres numéros CAS |
114718-70-6 114718-71-7 114718-72-8 |
Synonymes |
7-methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



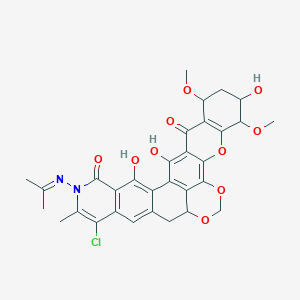


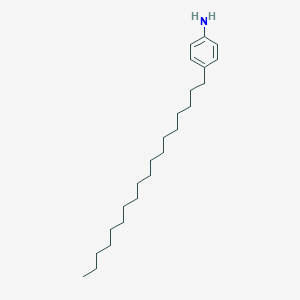

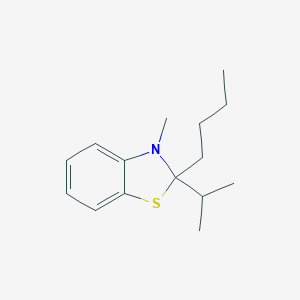
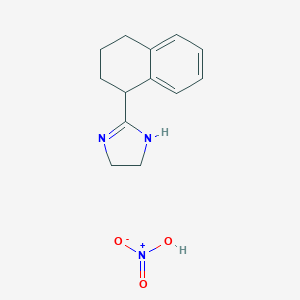
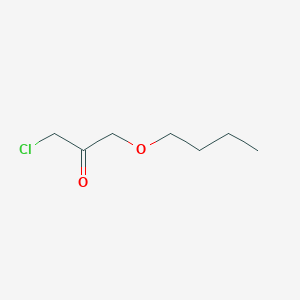
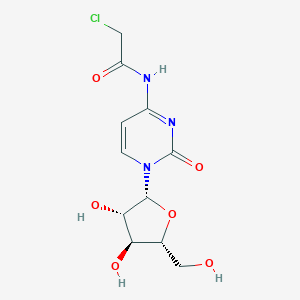
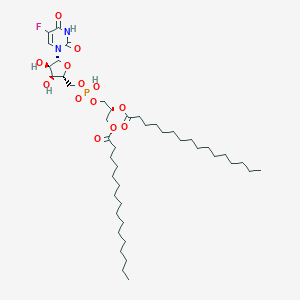
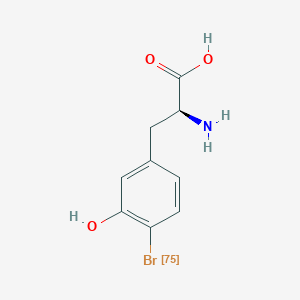
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
